molecular formula C14H22N2O3 B2396212 Ethyl 4-[1-(but-2-ynoylamino)ethyl]piperidine-1-carboxylate CAS No. 2411202-28-1

Ethyl 4-[1-(but-2-ynoylamino)ethyl]piperidine-1-carboxylate

Cat. No.: B2396212
CAS No.: 2411202-28-1
M. Wt: 266.341
InChI Key: OTVNQCCTTPICKD-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(but-2-ynoylamino)ethyl]piperidine-1-carboxylate is a synthetic organic compound belonging to the piperidine family Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[1-(but-2-ynoylamino)ethyl]piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the But-2-ynoylamino Group: This step involves the reaction of the piperidine derivative with but-2-ynoic acid or its derivatives under suitable conditions, often using coupling reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(but-2-ynoylamino)ethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 4-[1-(but-2-ynoylamino)ethyl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[1-(but-2-ynoylamino)ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl piperidine-4-carboxylate: A structurally similar compound with different functional groups.

    Methyl piperidine-4-carboxylate: Another piperidine derivative with a methyl ester group.

    Icaridin: A piperidine derivative used as an insect repellent.

Uniqueness

Ethyl 4-[1-(but-2-ynoylamino)ethyl]piperidine-1-carboxylate is unique due to the presence of the but-2-ynoylamino group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-[1-(but-2-ynoylamino)ethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-4-6-13(17)15-11(3)12-7-9-16(10-8-12)14(18)19-5-2/h11-12H,5,7-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVNQCCTTPICKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C(C)NC(=O)C#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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